3,5-dimethyl-4-(p-tolylthio)-1-((2,4,6-triisopropylphenyl)sulfonyl)-1H-pyrazole
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Overview
Description
3,5-Dimethyl-4-(p-tolylthio)-1-((2,4,6-triisopropylphenyl)sulfonyl)-1H-pyrazole is a complex organic compound characterized by its unique structural features, including multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-4-(p-tolylthio)-1-((2,4,6-triisopropylphenyl)sulfonyl)-1H-pyrazole typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrazole Core: This can be achieved through the condensation of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base such as pyridine.
Thioether Formation: The p-tolylthio group can be attached through a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the pyrazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic rings and the pyrazole core can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
The compound’s potential biological activity can be explored in drug discovery, particularly for its interactions with biological targets such as enzymes or receptors.
Medicine
Due to its structural complexity, it may exhibit pharmacological properties that could be harnessed in the development of new therapeutic agents.
Industry
In materials science, the compound could be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3,5-dimethyl-4-(p-tolylthio)-1-((2,4,6-triisopropylphenyl)sulfonyl)-1H-pyrazole exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, altering their activity through binding interactions. The sulfonyl and thioether groups could play crucial roles in these interactions, potentially affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-4-(phenylthio)-1H-pyrazole: Lacks the sulfonyl group, which may result in different chemical reactivity and biological activity.
4-(p-Tolylthio)-1H-pyrazole: Lacks the dimethyl and sulfonyl groups, potentially affecting its stability and reactivity.
1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-pyrazole: Lacks the thioether group, which could influence its chemical properties and applications.
Uniqueness
The presence of both the sulfonyl and thioether groups in 3,5-dimethyl-4-(p-tolylthio)-1-((2,4,6-triisopropylphenyl)sulfonyl)-1H-pyrazole makes it unique compared to its analogs
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
3,5-dimethyl-4-(4-methylphenyl)sulfanyl-1-[2,4,6-tri(propan-2-yl)phenyl]sulfonylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O2S2/c1-16(2)22-14-24(17(3)4)27(25(15-22)18(5)6)33(30,31)29-21(9)26(20(8)28-29)32-23-12-10-19(7)11-13-23/h10-18H,1-9H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPDAINSSGOTJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(N(N=C2C)S(=O)(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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